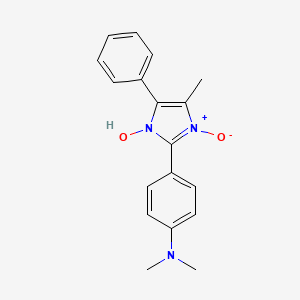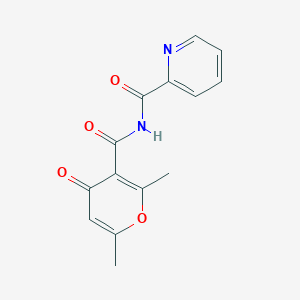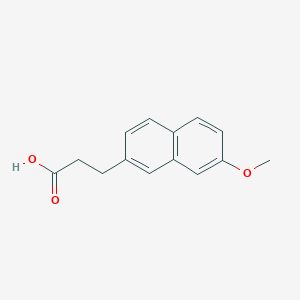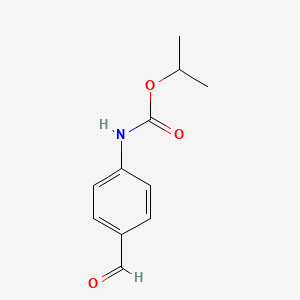
3-Pyridin-3-ylpropane-1-thiol;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridin-3-ylpropane-1-thiol;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 3-Pyridin-3-ylpropane-1-thiol and 2,4,6-trinitrophenol. The former is a thiol derivative of pyridine, while the latter is a nitroaromatic compound known for its explosive properties. This compound is of interest due to its unique combination of functional groups, which impart distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-ylpropane-1-thiol;2,4,6-trinitrophenol typically involves the reaction of 3-Pyridin-3-ylpropane-1-thiol with 2,4,6-trinitrophenol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridin-3-ylpropane-1-thiol;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups.
Substitution: The aromatic ring in 2,4,6-trinitrophenol can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products
Oxidation: Disulfides.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Aplicaciones Científicas De Investigación
3-Pyridin-3-ylpropane-1-thiol;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Used in the production of dyes, explosives, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Pyridin-3-ylpropane-1-thiol;2,4,6-trinitrophenol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, affecting their function. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound with explosive properties.
3-Pyridin-3-ylpropane-1-amine: A similar pyridine derivative with an amine group instead of a thiol.
2,4-Dinitrophenol: A related nitroaromatic compound with fewer nitro groups.
Uniqueness
3-Pyridin-3-ylpropane-1-thiol;2,4,6-trinitrophenol is unique due to its combination of a thiol group and multiple nitro groups.
Propiedades
Número CAS |
69603-94-7 |
|---|---|
Fórmula molecular |
C14H14N4O7S |
Peso molecular |
382.35 g/mol |
Nombre IUPAC |
3-pyridin-3-ylpropane-1-thiol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11NS.C6H3N3O7/c10-6-2-4-8-3-1-5-9-7-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1,3,5,7,10H,2,4,6H2;1-2,10H |
Clave InChI |
CZLYSCNXCXZPGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CCCS.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


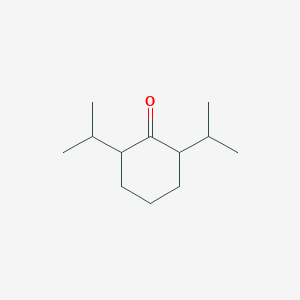
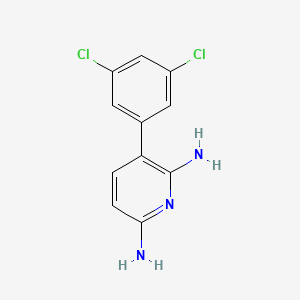
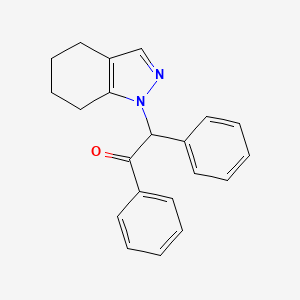
![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
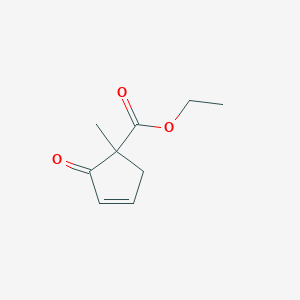

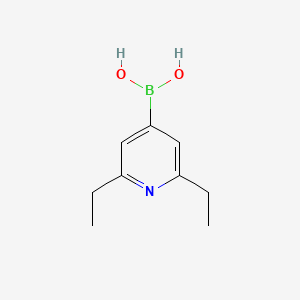
![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
